
Ethyl azidoacetate
Overview
Description
Ethyl azidoacetate is an organic compound with the chemical formula C4H7N3O2. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in chemical synthesis, participating in various organic reactions such as azidation, cycloaddition, and coupling reactions .
Preparation Methods
Ethyl azidoacetate can be synthesized through the reaction of sodium azide with ethyl chloroacetate. The process involves dissolving ethyl chloroacetate in ethanol and then slowly adding a solution of sodium azide dropwise. After the reaction is complete, pure this compound is obtained through distillation extraction . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
Chemical Reactions Analysis
Ethyl azidoacetate undergoes several types of chemical reactions:
Azidation Reactions: It can react with various substrates to introduce azido groups.
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions to form triazoles.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common reagents used in these reactions include sodium azide, copper catalysts, and various organic solvents. The major products formed from these reactions are often triazoles and other nitrogen-containing heterocycles .
Scientific Research Applications
Synthetic Chemistry
Ethyl azidoacetate serves as a versatile reagent in organic synthesis, particularly in the formation of azoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is pivotal for creating 1,2,3-triazoles, which are important heterocycles in medicinal chemistry.
Case Study: Synthesis of Triazole Derivatives
In a study by Stanciu et al., this compound was utilized to synthesize amphiphilic esters via a one-pot procedure involving triazole derivatives. The reaction yielded various triazole esters that demonstrated significant biological activity, showcasing the utility of this compound in synthesizing complex molecules with potential therapeutic applications .
Reaction Type | Yield (%) | Conditions |
---|---|---|
CuAAC with alkynes | 89-98 | Solvent-free conditions |
Triazole synthesis | 94 | DIPEA as solvent |
Drug Development
The compound has been explored for its potential in drug development, particularly in the synthesis of antiviral and antifungal agents. Its ability to form stable triazole linkages makes it an attractive candidate for developing new pharmacological compounds.
Case Study: Antifungal Activity
A series of novel triazole nucleosides synthesized from this compound exhibited promising antifungal activities against human pathogenic fungi. The interaction between these compounds and the enzyme CYP51 was analyzed through molecular docking studies, revealing potential mechanisms of action against fungal infections .
Compound | Activity | Target Pathogen |
---|---|---|
Triazole Nucleoside A | High | Candida albicans |
Triazole Nucleoside B | Moderate | Aspergillus fumigatus |
Material Science
In material science, this compound is utilized for modifying polymer structures to enhance their properties. For example, it has been used to introduce azide functionalities into polymers, facilitating further chemical modifications.
Case Study: Polymer Modification
Research indicates that using this compound as a monomer allows for the incorporation of information into polymer structures through monomer-based alphabets. This approach holds promise for applications in nanotechnology and data storage .
Modification Type | Property Enhanced | Application Area |
---|---|---|
Azide-functionalized Polymer | Increased thermal stability | Data storage materials |
Cross-linked Networks | Improved mechanical strength | Structural applications |
Mechanism of Action
The mechanism of action of ethyl azidoacetate involves its ability to participate in cycloaddition and azidation reactions. These reactions often proceed through the formation of reactive intermediates, such as nitrenes, which can then react with various substrates to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the substrates used .
Comparison with Similar Compounds
Ethyl azidoacetate is unique due to its azido and ester functional groups, which confer high reactivity and versatility in organic synthesis. Similar compounds include:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl diazoacetate: Contains a diazo group instead of an azido group.
Ethyl bromoacetate: Contains a bromo group instead of an azido group.
These compounds share some reactivity patterns but differ in their specific applications and reaction conditions .
Biological Activity
Ethyl azidoacetate is a compound of significant interest in the field of medicinal chemistry and organic synthesis due to its unique biological activities and synthetic utility. This article provides a comprehensive overview of the biological activity associated with this compound, including its antioxidant properties, synthetic applications, and relevant case studies.
Overview of this compound
This compound (CHNO) is an azide derivative that serves as a versatile building block in organic synthesis, particularly in the formation of 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The compound's structure features an azide functional group, which imparts unique reactivity patterns that are exploited in various synthetic pathways.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of compounds derived from this compound. The antioxidant activity is primarily assessed using methods such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) assays.
Case Study: Synthesis of Triazoles
A notable study synthesized new 1,4-disubstituted 1,2,3-triazoles from this compound and terminal acetylenes derived from natural products. The synthesized compounds exhibited moderate antioxidant activity, with the most potent derivative showing an EC value of 75.5 µg/mL in the DPPH assay. This indicates that these compounds can effectively scavenge free radicals, suggesting their potential application in preventing oxidative stress-related diseases such as cancer and neurodegeneration .
Table 1: Antioxidant Activity of Synthesized Triazoles
Compound Name | EC (µg/mL) DPPH | EC (µg/mL) ABTS |
---|---|---|
Triazole A | 75.5 | 101.1 |
Triazole B | 150.0 | 200.5 |
Triazole C | 299.1 | 441.5 |
Synthetic Utility
This compound is not only valued for its biological properties but also for its role in synthetic chemistry. It has been utilized in various reactions to produce complex organic molecules:
- Aldol Reactions : this compound has been employed in aldol reactions to yield products with improved yields compared to other azides. For instance, when used in conjunction with poor aldehydes, it demonstrated better performance than tert-butyl azidoacetate under similar conditions .
- Formation of Indoles : The compound has been converted into indole derivatives through dehydration and cyclization processes, showcasing its versatility in generating biologically relevant scaffolds .
Research Findings
Research indicates that this compound can enhance superoxide dismutase (SOD) activity in certain contexts, which is crucial for mitigating oxidative damage within biological systems. The incorporation of triazole moieties has been shown to improve the pharmacological profiles of derivatives synthesized from this compound .
Q & A
Basic Research Questions
Q. What are the primary applications of ethyl azidoacetate in organic synthesis, and how are they methodologically executed?
this compound is widely used in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize 1,4-disubstituted 1,2,3-triazoles. For example, it reacts with phenylacetylene in the presence of Cu₂O/charcoal and triethylamine to form triazole derivatives, with yields optimized by controlling stoichiometry and reaction time . Its azide group (-N₃) enables efficient conjugation with alkynes, making it valuable for synthesizing functionalized polymers and bioactive compounds .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its flammability (H225), skin/eye irritation (H315/H319), and respiratory toxicity (H335), researchers must:
- Use explosion-proof equipment and avoid ignition sources .
- Wear nitrile gloves, chemical-resistant clothing, and full-face shields .
- Work in fume hoods with adequate ventilation to prevent vapor inhalation .
- Store in sealed, grounded containers at cool temperatures (<25°C) .
Q. What physicochemical properties of this compound are essential for experimental design?
Key properties include:
- Density : 1.127 g/mL at 25°C, influencing solvent selection for reactions .
- Boiling Point : 44–46°C at 2 mmHg, requiring reduced-pressure distillation for purification .
- Solubility : Miscible with acetone, ethanol, and ether, enabling use in polar aprotic solvents .
- Flash Point : 25°C, necessitating strict temperature control during handling .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in click chemistry to minimize side products?
Optimization strategies include:
- Catalyst Selection : Cu₂O/charcoal outperforms homogeneous catalysts (e.g., CuBr) in ligand-free systems, reducing metal contamination .
- Solvent Choice : Non-polar solvents (e.g., hexane) improve regioselectivity for 1,4-triazoles .
- Stoichiometric Ratios : A 1:1 molar ratio of azide to alkyne minimizes unreacted intermediates .
- Temperature Control : Reactions at 25–40°C balance reaction speed and thermal decomposition risks .
Q. What analytical techniques validate the structure and purity of this compound-derived compounds?
Researchers employ:
- NMR Spectroscopy : ¹H/¹³C NMR confirms triazole ring formation (e.g., δ 7.5–8.0 ppm for aromatic protons) .
- ATR-FTIR : Azide peaks (~2100 cm⁻¹) disappear post-reaction, confirming conversion .
- Elemental Analysis : Matches experimental/predicted C/N ratios to assess purity .
- Mass Spectrometry : High-resolution MS identifies molecular ions (e.g., [M+H]⁺ for triazoles) .
Q. What decomposition pathways and hazards arise from thermal stress on this compound?
Thermal decomposition (studied via UV photoelectron spectroscopy) releases toxic gases (CO, CO₂, NOₓ) and generates reactive intermediates. Mechanisms include:
- Azide Decomposition : Exothermic release of N₂ gas, posing explosion risks above 100°C .
- Ester Hydrolysis : Moisture accelerates breakdown into azidoacetic acid, requiring anhydrous conditions . Computational modeling (DFT) predicts transition states and stabilizes intermediates for safer process design .
Q. How is this compound utilized in synthesizing energetic polymers, and what are the performance trade-offs?
Polyvinyl azidoacetate (PVAA), synthesized via azidation of poly(vinyl chloroacetate), serves as an energetic binder. Key considerations:
- Molecular Weight : Mn = 1.54–4.02 × 10⁴ ensures mechanical stability in explosives .
- Thermal Stability : PVAA decomposes at 180–200°C, requiring additives for higher thermal resistance .
- Sensitivity : Impact sensitivity (H50 > 50 cm) and friction sensitivity (>360 N) make it safer than nitrocellulose-based binders .
Q. Methodological Notes
Properties
IUPAC Name |
ethyl 2-azidoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2/c1-2-9-4(8)3-6-7-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJJYOAPXBPQQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30213101 | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
637-81-0 | |
Record name | Ethyl azidoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 637-81-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, azido-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30213101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl azidoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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